Cas no 98130-98-4 (2,4,5-Tribromobenzenesulfonamide)

2,4,5-Tribromobenzenesulfonamide 化学的及び物理的性質
名前と識別子
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- 2,4,5-Tribromobenzenesulfonamide
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- インチ: 1S/C6H4Br3NO2S/c7-3-1-5(9)6(2-4(3)8)13(10,11)12/h1-2H,(H2,10,11,12)
- InChIKey: IETSIJIHLADLOR-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C(=CC=1S(N)(=O)=O)Br)Br
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 276
- トポロジー分子極性表面積: 68.5
- 疎水性パラメータ計算基準値(XlogP): 2.6
2,4,5-Tribromobenzenesulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013017793-500mg |
2,4,5-Tribromobenzenesulfonamide |
98130-98-4 | 97% | 500mg |
$782.40 | 2023-08-31 | |
Alichem | A013017793-1g |
2,4,5-Tribromobenzenesulfonamide |
98130-98-4 | 97% | 1g |
$1504.90 | 2023-08-31 | |
Alichem | A013017793-250mg |
2,4,5-Tribromobenzenesulfonamide |
98130-98-4 | 97% | 250mg |
$470.40 | 2023-08-31 |
2,4,5-Tribromobenzenesulfonamide 関連文献
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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2. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
2,4,5-Tribromobenzenesulfonamideに関する追加情報
2,4,5-Tribromobenzenesulfonamide (CAS No. 98130-98-4): Properties, Applications, and Market Insights
2,4,5-Tribromobenzenesulfonamide (CAS No. 98130-98-4) is a specialized organobromine compound that has garnered significant attention in various industrial and research applications. This white to off-white crystalline powder belongs to the class of benzenesulfonamide derivatives, characterized by its unique molecular structure featuring three bromine atoms at the 2, 4, and 5 positions of the benzene ring. The compound's molecular formula is C6H4Br3NO2S, with a molecular weight of 393.88 g/mol, making it a medium-weight aromatic sulfonamide with distinct chemical properties.
The growing interest in 2,4,5-tribromobenzenesulfonamide applications stems from its versatile chemical behavior. As a halogenated sulfonamide, it demonstrates remarkable stability under various conditions, with a melting point typically ranging between 180-185°C. Its solubility profile shows moderate dissolution in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), while being relatively insoluble in water. These physicochemical properties of 2,4,5-tribromobenzenesulfonamide make it particularly valuable in synthetic chemistry, where it serves as a building block for more complex molecular structures.
In pharmaceutical research, 2,4,5-Tribromobenzenesulfonamide has emerged as a key intermediate in the synthesis of various drug candidates. The compound's sulfonamide functional group is particularly valuable in medicinal chemistry, as it mimics the structure found in many clinically important drugs. Recent studies have explored its potential in developing novel enzyme inhibitors, with particular interest in its interaction with carbonic anhydrase isoforms. The three bromine atoms in its structure contribute to enhanced lipophilicity, which can be crucial for optimizing drug absorption and distribution properties.
The material science field has also recognized the value of CAS 98130-98-4 as a precursor for advanced materials. Researchers are investigating its incorporation into polymeric flame retardants, where the bromine content can significantly improve fire resistance properties without compromising material integrity. This application aligns with current industry trends toward developing more environmentally friendly halogenated flame retardants that meet stringent safety regulations while maintaining high performance standards.
Analytical chemistry applications of 2,4,5-tribromobenzenesulfonamide have expanded in recent years, particularly in chromatography and mass spectrometry. The compound's distinctive mass spectral fragmentation pattern makes it useful as a reference standard in method development. Its three bromine atoms create a characteristic isotope pattern that aids in compound identification, especially when working with complex mixtures. Laboratories specializing in environmental analysis have shown particular interest in this aspect, as it helps in detecting and quantifying similar aromatic compounds in various matrices.
From a synthetic chemistry perspective, 98130-98-4 serves as a versatile intermediate for various transformations. The sulfonamide group can participate in diverse reactions, including nucleophilic substitutions and metal-catalyzed couplings, making it valuable for constructing complex molecular architectures. Recent publications highlight its use in cross-coupling reactions, where the bromine atoms serve as excellent leaving groups in palladium-catalyzed processes. This reactivity profile positions the compound as a valuable tool in the synthetic chemist's repertoire, particularly for pharmaceutical and materials science applications.
The global market for 2,4,5-Tribromobenzenesulfonamide has shown steady growth, driven by increasing demand from research institutions and specialty chemical manufacturers. Market analysts note particular expansion in the Asia-Pacific region, where pharmaceutical and electronics industries are rapidly developing. Current price trends for 98130-98-4 reflect its specialized nature, with purity grades above 98% commanding premium prices. Suppliers are increasingly offering customized packaging options, from gram-scale quantities for research use to kilogram quantities for industrial applications.
Quality control aspects of 2,4,5-tribromobenzenesulfonamide production have gained attention, with manufacturers implementing rigorous analytical protocols. High-performance liquid chromatography (HPLC) has become the standard method for purity assessment, typically requiring ≥98% purity for most applications. Advanced characterization techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, are routinely employed to verify structural integrity and confirm the absence of impurities. These quality measures ensure the compound meets the exacting standards required in pharmaceutical and advanced material applications.
Storage and handling recommendations for CAS 98130-98-4 emphasize standard laboratory precautions. The compound should be stored in tightly sealed containers under dry, cool conditions, protected from light exposure. While not classified as highly hazardous, appropriate personal protective equipment including gloves and safety glasses should be used when handling the powder form to prevent irritation. These safety considerations for 2,4,5-tribromobenzenesulfonamide align with general laboratory best practices for handling fine chemical powders.
Future research directions for 2,4,5-Tribromobenzenesulfonamide appear promising, with several emerging applications under investigation. Scientists are exploring its potential in organic electronic materials, particularly as a dopant or building block for electron-transport layers. Another growing area of interest involves its use in metal-organic frameworks (MOFs), where the sulfonamide group could facilitate interesting coordination chemistry. These developments suggest that the compound's utility will continue to expand across multiple scientific disciplines in the coming years.
Environmental considerations regarding 2,4,5-tribromobenzenesulfonamide have prompted studies on its biodegradation and ecotoxicological profile. While the compound demonstrates moderate persistence in the environment, research indicates that certain microbial communities can metabolize the sulfonamide moiety under appropriate conditions. These findings are important for developing waste management strategies for laboratories and production facilities handling the compound, ensuring compliance with evolving environmental regulations.
For researchers seeking 2,4,5-tribromobenzenesulfonamide suppliers, the current market offers several reputable sources specializing in halogenated aromatic compounds. Procurement considerations should include verification of analytical certificates, batch-to-batch consistency, and appropriate regulatory documentation. Many suppliers now provide detailed technical data sheets for 98130-98-4 that include comprehensive characterization data, solubility information, and recommended storage conditions, facilitating informed purchasing decisions.
In conclusion, 2,4,5-Tribromobenzenesulfonamide (CAS No. 98130-98-4) represents a versatile and valuable chemical entity with diverse applications across multiple scientific and industrial domains. Its unique combination of aromatic bromination and sulfonamide functionality makes it particularly useful in pharmaceutical research, materials science, and synthetic chemistry. As research continues to uncover new applications and synthetic methodologies involving this compound, its importance in the chemical enterprise is likely to grow, supported by ongoing innovations in synthetic chemistry and materials science.
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